Dodecyl Gallate
Description
Properties
IUPAC Name |
dodecyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWFJAMTCNSJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048189 | |
| Record name | Lauryl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or creamy-white odourless solid, Solid | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Dodecyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, freely soluble in ethanol and ether | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
1166-52-5 | |
| Record name | Dodecyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1166-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl gallate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauryl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DODECYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45612DY463 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Dodecyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Between 95 °C and 98 °C after drying at 90 °C for six hours, 96 - 97 °C | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Dodecyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Acid-Catalyzed Esterification
The primary industrial method for this compound synthesis involves Fischer esterification , where gallic acid reacts with dodecanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds as follows:
$$
\text{C}7\text{H}6\text{O}5 \, (\text{gallic acid}) + \text{C}{12}\text{H}{25}\text{OH} \, (\text{dodecanol}) \xrightarrow{\text{H}^+} \text{C}{19}\text{H}{30}\text{O}5 \, (\text{this compound}) + \text{H}_2\text{O}
$$
Optimized Reaction Conditions :
- Molar Ratio : A 1:1.2 molar ratio of gallic acid to dodecanol ensures excess alcohol drives the equilibrium toward ester formation.
- Temperature : Reflux at 110–120°C for 6–8 hours achieves >95% conversion efficiency.
- Catalyst Concentration : 1–2% (w/w) sulfuric acid relative to gallic acid.
Post-reaction, the mixture is neutralized with sodium bicarbonate (NaHCO₃) to quench the acid catalyst. The crude product is then isolated via solvent extraction using ethanol or diethyl ether, leveraging this compound’s high solubility in these solvents.
Enzymatic Esterification
Recent advances explore lipase-catalyzed esterification as a greener alternative. Enzymes such as Candida antarctica lipase B (CAL-B) facilitate the reaction under mild conditions (40–60°C, solvent-free systems). While this method avoids corrosive acids, its industrial adoption remains limited due to higher costs and longer reaction times (24–48 hours).
Purification and Crystallization
Solvent Recrystallization
Crude this compound is purified via recrystallization from ethanol or ethanol-water mixtures. The compound’s solubility profile dictates the solvent choice:
- Ethanol : Freely soluble at elevated temperatures (60–70°C) but crystallizes upon cooling.
- Water : Insoluble, enabling fractional crystallization by gradual ethanol dilution.
Typical Protocol :
- Dissolve crude product in hot ethanol (95% purity) at 70°C.
- Filter to remove insoluble impurities.
- Cool to 4°C for 12 hours to precipitate crystals.
- Vacuum-filter and wash with cold ethanol.
This process yields this compound with ≥98.5% purity, as required by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
Chromatographic Purification
For high-purity applications (e.g., pharmaceuticals), column chromatography using silica gel and a toluene-glacial acetic acid mobile phase (20:40:40 v/v) resolves residual gallic acid or unreacted dodecanol. Thin-layer chromatography (TLC) with phosphomolybdic acid staining validates purity, showing a single spot (Rf ≈ 0.7) under standardized conditions.
Analytical Validation and Quality Control
Purity Assessment
Critical Parameters :
| Parameter | Specification | Method |
|---|---|---|
| Loss on drying | ≤0.5% (90°C, 6 hours) | Gravimetric analysis |
| Sulfated ash | ≤0.05% | Incineration at 600°C |
| Heavy metals (as Pb) | ≤10 mg/kg | Atomic absorption |
These criteria align with global food additive regulations, including the European Union’s E312 designation.
Industrial-Scale Production Considerations
Solvent Selection and Recovery
Ethanol is preferred for large-scale synthesis due to its low toxicity and ease of recovery via distillation. Closed-loop systems recycle >90% of ethanol, minimizing waste.
Yield Optimization
Key Factors :
- Reagent Purity : ≥99% gallic acid and dodecanol reduce side reactions.
- Moisture Control : Water removal (e.g., molecular sieves) shifts equilibrium toward ester formation.
- Catalyst Recycling : Acid catalysts are neutralized and reused in subsequent batches.
Typical industrial yields range from 85–92%, with final products meeting pharmacopeial standards.
Emerging Trends and Research Gaps
Continuous Flow Synthesis
Microreactor technology enables continuous esterification, reducing reaction times to <1 hour and improving heat transfer. Pilot studies report 20% higher throughput compared to batch processes.
Biodegradable Catalysts
Research explores solid acid catalysts (e.g., sulfonated carbon) to replace liquid acids, simplifying purification and reducing corrosion.
Chemical Reactions Analysis
Types of Reactions: Dodecyl gallate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodecyl gallate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and antioxidant mechanisms.
Biology: Research has shown its effectiveness in inhibiting the growth of various microorganisms, making it useful in microbiological studies.
Medicine: this compound is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the formulation of food products, cosmetics, and pharmaceuticals to enhance shelf life and stability
Mechanism of Action
The primary mechanism by which dodecyl gallate exerts its effects is through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative stress. The compound interacts with molecular targets such as enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase .
Comparison with Similar Compounds
Efficacy Against Candida albicans
DG demonstrates superior antifungal activity compared to shorter-chain gallates. In Caenorhabditis elegans models, DG increased survival rates by 60–70% during C. albicans infection, outperforming hexyl (C6) and octyl (C8) gallates . Its mechanism involves membrane disruption and inhibition of fungal NADH oxidase .
Embryotoxicity in Zebrafish
Chain length inversely correlates with toxicity in zebrafish embryos:
| Compound | LC₅₀ (μg/mL) | Toxicity Profile | Source |
|---|---|---|---|
| Hexyl gallate | 10 | High embryotoxicity | |
| Octyl gallate | 4.5 | Moderate embryotoxicity | |
| This compound | 40 | Low embryotoxicity |
DG’s lower toxicity is attributed to reduced cellular uptake due to its higher hydrophobicity .
Efflux Pump Inhibition
DG and decyl gallate (C10) are potent inhibitors of the Saccharomyces cerevisiae Pdr5p efflux pump, a key driver of multidrug resistance. DG’s competitive inhibition kinetics (Kᵢ = 16 ± 1 mM) outperform decyl gallate (Kᵢ = 21 ± 3 mM) . Both compounds synergize with fluconazole, reducing its MIC against resistant C. albicans by 90% .
Antioxidant Activity
While DG excels in lipid peroxidation prevention (e.g., mitochondrial membranes), shorter-chain gallates like PG are more effective at scavenging water-soluble reactive carbonyls (e.g., methylglyoxal):
| Compound | Superoxide Inhibition (Xanthine Oxidase) | Carbonyl Scavenging (GO/MGO) | Source |
|---|---|---|---|
| Propyl gallate | Weak | 70.5%/67.6% | |
| This compound | Strong (IC₅₀ = 25 μM) | ~50% |
DG’s dodecyl group enhances membrane localization, making it more effective in lipid-rich environments .
Synergy with Antimicrobials
DG enhances the efficacy of conventional drugs:
- Fluconazole: DG reduces fluconazole’s MIC from 0.4 mg/mL to non-inhibitory levels in C. albicans .
- Penicillin : DG shows synergistic bactericidal effects against penicillin-resistant Streptococcus pneumoniae . This synergy arises from DG’s dual role in efflux pump inhibition and ATP depletion .
Biological Activity
Dodecyl gallate (DG) is a gallic acid ester known for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its amphipathic structure, which includes a long hydrophobic dodecyl chain and a hydrophilic gallate moiety. This unique structure contributes to its ability to interact with cell membranes, facilitating its biological effects.
Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. A study on MG-63 human osteosarcoma cells revealed that DG induces apoptosis through several mechanisms:
- Caspase Activation : DG treatment led to increased activation of caspases 3 and 8, critical enzymes in the apoptotic pathway. The cleavage of poly (ADP-ribose) polymerase (PARP) was also observed, indicating the execution phase of apoptosis .
- Cell Cycle Arrest : Flow cytometric analysis showed that DG caused S-phase cell cycle arrest and increased the sub-G1 population, suggesting enhanced cell death .
- Bax/Bcl-2 Ratio : An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 were noted, further supporting the induction of apoptosis .
Dose-Response Relationship
The half-maximal inhibitory concentration (IC50) values for DG were determined as follows:
- 31.15 µM at 24 hours
- 10.66 µM at 48 hours
- 9.06 µM at 72 hours
These results indicate a time-dependent increase in cytotoxicity .
Antimicrobial Activity
This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Key findings include:
- Bactericidal Activity : DG was effective against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting oxygen consumption in bacterial cells and disrupting membrane integrity .
- Mechanism : The antibacterial action is attributed to its ability to inhibit components of the membrane respiratory chain, leading to cell death .
Allergic Reactions
Despite its beneficial properties, this compound can also cause allergic reactions. A case study reported a 42-year-old beauty therapist experiencing allergic contact stomatitis after exposure to products containing DG. Patch testing confirmed sensitivity to this compound, highlighting the need for caution in cosmetic applications .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis via caspase activation; causes cell cycle arrest |
| Antimicrobial | Effective against Gram-positive bacteria, including MRSA |
| Allergic Reactions | Can cause allergic contact dermatitis; requires patch testing for sensitivity |
Q & A
Q. What are the primary methodologies for synthesizing dodecyl gallate (DG) in laboratory settings?
DG is typically synthesized via esterification of gallic acid with dodecyl alcohol. A common protocol involves acid-catalyzed reactions (e.g., using sulfuric acid) under reflux, followed by purification via recrystallization or column chromatography. Researchers often validate purity using HPLC or NMR spectroscopy .
Q. What safety protocols should be followed when handling DG in laboratory experiments?
DG must be stored in airtight, light-resistant containers at 2–8°C to prevent degradation. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Disposal should comply with federal/state regulations for organic waste, with incineration as a recommended method. Refer to SDS Sections 7–9 for specific exposure controls .
Q. How does DG exhibit antifungal activity, and what model organisms are used to study this?
DG disrupts fungal cell membranes and inhibits efflux pumps (e.g., Pdr5p ATPase in Saccharomyces cerevisiae). Standard assays include broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). C. elegans infected with C. albicans is a common in vivo model to evaluate DG’s efficacy .
Q. What analytical techniques are used to assess DG’s antioxidant capacity?
DG’s chain-breaking antioxidant activity is quantified via:
- DPPH/ABTS radical scavenging assays (measuring absorbance reduction at 517/734 nm).
- Lipid peroxidation inhibition in mitochondrial membranes using thiobarbituric acid-reactive substances (TBARS) assays.
- Xanthine oxidase inhibition analyzed via Lineweaver-Burk plots to determine competitive/noncompetitive kinetics .
Advanced Research Questions
Q. How does DG induce apoptosis in cancer cells, and what molecular markers are indicative of this process?
DG triggers caspase-8 and caspase-3 activation, PARP cleavage, and mitochondrial membrane depolarization. Key markers include:
Q. What experimental approaches elucidate DG’s synergy with antifungal drugs like fluconazole?
Chemosensitization is assessed via checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, DG (25 µM) synergizes with fluconazole (0.4 µg/mL) by inhibiting efflux pumps, reducing MICs by 8–16-fold. ATPase activity assays (e.g., malachite green phosphate detection) confirm Pdr5p inhibition .
Q. How does DG interact with lipid membranes or macromolecular complexes in delivery systems?
Molecular dynamics (MD) simulations (50 ns trajectories) show DG’s dodecyl chain embedding into amylose helices, forming V-type starch complexes. Validation includes:
- X-ray diffraction for crystallinity changes.
- Differential scanning calorimetry (DSC) for thermal stability. Such complexes reduce starch digestibility (22.83% slowly digestible starch) and enhance antioxidant delivery to the colon .
Q. What are the unresolved contradictions in DG’s ecotoxicological data, and how can these gaps be addressed?
Current SDS lack data on DG’s biodegradation, bioaccumulation, and soil mobility (Sections 12.1–12.6). Proposed studies include:
- OECD 301/303 tests for aerobic degradation.
- QSAR modeling to predict PBT/vPvB potential.
- Microcosm assays to assess aquatic toxicity in Daphnia magna .
Methodological Considerations
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
